molecular formula C8H8BrNO B7964449 5-Bromo-1-cyclopropylpyridin-2(1H)-one

5-Bromo-1-cyclopropylpyridin-2(1H)-one

Cat. No.: B7964449
M. Wt: 214.06 g/mol
InChI Key: KBOWYXFBNDBZTM-UHFFFAOYSA-N
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Description

5-Bromo-1-cyclopropylpyridin-2(1H)-one: is an organic compound that belongs to the class of pyridinones It features a bromine atom at the 5-position, a cyclopropyl group at the 1-position, and a ketone group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-cyclopropylpyridin-2(1H)-one typically involves the following steps:

    Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropylation reaction, often using cyclopropyl halides and a base.

    Ketone Formation: The ketone group at the 2-position can be introduced through oxidation reactions, such as using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand Design: Employed in the design of ligands for coordination chemistry.

Biology and Medicine:

    Pharmaceutical Research: Investigated for its potential as a pharmacophore in drug discovery.

    Biological Probes: Used as a probe to study biological pathways and interactions.

Industry:

    Material Science: Explored for its potential in the development of new materials with specific properties.

    Agrochemicals: Investigated for its potential use in the development of agrochemical products.

Mechanism of Action

The mechanism of action of 5-Bromo-1-cyclopropylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

    5-Chloro-1-cyclopropylpyridin-2(1H)-one: Similar structure with a chlorine atom instead of bromine.

    5-Fluoro-1-cyclopropylpyridin-2(1H)-one: Similar structure with a fluorine atom instead of bromine.

    5-Iodo-1-cyclopropylpyridin-2(1H)-one: Similar structure with an iodine atom instead of bromine.

Uniqueness:

    Reactivity: The presence of the bromine atom can influence the reactivity and selectivity of the compound in chemical reactions.

    Biological Activity: The specific halogen atom can affect the compound’s interaction with biological targets, potentially leading to differences in biological activity and efficacy.

Properties

IUPAC Name

5-bromo-1-cyclopropylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-6-1-4-8(11)10(5-6)7-2-3-7/h1,4-5,7H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOWYXFBNDBZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C=CC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2-hydroxypyridine (0.8300 g, 4.77 mmol, 1.0 equiv), Cu(OAc)2 (0.902 g, 4.96 mmol, 1.04 equiv), bipyridine (0.785 g, 5.03 mmol, 1.05 equiv), cyclopropylboronic acid (0.846 g, 9.85 mmol, 2.06 equiv) and Na2CO3 (1.110 g, 10.47 mmol, 2.20 equiv) in dichloroethane (30 mL) was stirred at 70° C. for 22 h under air. The reaction mixture was quenched with satd aq NH4Cl, diluted with CH2Cl2, dried over Na2SO4. After the solvent was removed under reduced pressure, the residue was purified by chromatography on silica gel eluted with hexanes/EtOAc to afford 0.585 g (58%) of 5-bromo-1-cyclopropylpyridin-2(1H)-one. LC-MS Method 1 tR=1.05 min, m/z 214, 216 (MH+); 1H NMR (400 MHz, CDCl3) δ 7.41 (d, J=2.7 Hz, 1H), 7.31 (dd, J=9.7, 2.9 Hz, 1H), 6.47 (d, J=9.9 Hz, 1H), 3.33-3.27 (m, 1H), 1.17-1.12 (m, 2H), 0.89-0.84 (m, 2H); 13C NMR (100 MHz, CDCl3) δ 162.58, 142.29, 137.00, 121.77, 97.92, 32.83, 6.93.
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
0.785 g
Type
reactant
Reaction Step One
Quantity
0.846 g
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.902 g
Type
catalyst
Reaction Step One

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